Silodosin-beta,D-glucuronide is a major metabolite of silodosin, a medication used to treat the symptoms of an enlarged prostate (benign prostatic hyperplasia). [] It is formed in the body through glucuronidation, a common metabolic process that increases the water solubility of compounds to facilitate their elimination. [, ] In scientific research, silodosin-beta,D-glucuronide serves as a valuable analytical target for pharmacokinetic studies, enabling researchers to understand how the body processes and eliminates silodosin. []
Silodosin-beta,D-glucuronide is a significant metabolite of Silodosin, a medication primarily utilized for treating benign prostatic hyperplasia (BPH). This compound is formed via glucuronidation, a biochemical process where a glucuronic acid moiety is attached to Silodosin, enhancing its solubility and facilitating excretion from the body. As an active metabolite, Silodosin-beta,D-glucuronide retains pharmacological activity, particularly as a selective antagonist for the alpha-1A adrenergic receptor, which plays a crucial role in the relaxation of smooth muscle in the lower urinary tract .
Silodosin-beta,D-glucuronide can be classified as an O-glucuronide, indicating that the glucuronic acid is conjugated to an oxygen atom in the parent molecule, Silodosin. The synthesis of this compound typically involves the enzyme UDP-glucuronosyltransferase 2B7, which catalyzes the transfer of glucuronic acid to Silodosin .
The synthesis of Silodosin-beta,D-glucuronide predominantly occurs through enzymatic glucuronidation. This reaction requires specific conditions to ensure high yields and minimal by-products. Key steps include:
Silodosin-beta,D-glucuronide has a complex molecular structure that can be represented as follows:
The structural representation highlights the presence of functional groups that are essential for its interaction with biological receptors.
Silodosin-beta,D-glucuronide primarily undergoes glucuronidation reactions. The key aspects include:
The major product formed is more water-soluble than Silodosin, facilitating easier excretion from the body.
Silodosin-beta,D-glucuronide acts primarily through its interaction with alpha-1A adrenergic receptors. The mechanism involves:
Silodosin-beta,D-glucuronide possesses several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent.
Silodosin-beta,D-glucuronide is primarily studied for its role in pharmacology related to BPH treatment. Its applications include:
Silodosin-β,D-glucuronide (KMD-3213G) is the primary active metabolite of silodosin, a selective α1A-adrenergic receptor antagonist used to treat benign prostatic hyperplasia (BPH). This glucuronide conjugate accounts for approximately 75% of α1-adrenoceptors in the prostate, playing a critical role in silodosin’s therapeutic efficacy. Unlike typical glucuronidated metabolites that are inactive, KMD-3213G retains pharmacological activity, exhibiting approximately 12.5% (1/8th) of the parent drug’s affinity for α1A-adrenoceptors [1] [4]. Its contribution to the overall clinical effect is substantial due to its plasma exposure: pharmacokinetic studies show the area under the curve (AUC) of KMD-3213G is 3–4 times higher than that of silodosin itself [1] [6].
The metabolite’s receptor selectivity profile mirrors silodosin’s high uroselectivity. In vitro binding studies confirm KMD-3213G preferentially inhibits α1A-over α1B-adrenoceptors (selectivity ratio: 162:1), minimizing cardiovascular side effects while relaxing prostatic and urethral smooth muscle [2] [3]. This dual activity from parent drug and metabolite translates to rapid symptom relief—significant improvements in International Prostate Symptom Scores (IPSS) occur within 1–2 weeks of treatment initiation [3] [7]. Clinical trials further demonstrate that silodosin (via KMD-3213G) significantly improves both storage (e.g., nocturia) and voiding symptoms, with efficacy notable even in patients refractory to other α-blockers [5].
Table 1: Comparative Receptor Binding Affinity of Silodosin and KMD-3213G
Target | Silodosin Ki (nM) | KMD-3213G Relative Affinity | Selectivity Ratio (α1A/α1B) |
---|---|---|---|
α1A-Adrenoceptor | 0.036 | ~12.5% of silodosin | 162:1 |
α1B-Adrenoceptor | 21 | Negligible | - |
α1D-Adrenoceptor | 2.0 | Low | 56:1 |
Glucuronidation is a Phase II metabolic pathway that typically inactivates drugs and enhances their excretion. Silodosin-β,D-glucuronide, however, represents a rare example of bioactive glucuronidation. Its formation is catalyzed primarily by UDP-glucuronosyltransferase 2B7 (UGT2B7) in the liver, with minor contributions from CYP3A4 oxidation and alcohol/aldehyde dehydrogenases [1] [4]. This metabolic route alters the pharmacokinetic profile of silodosin in three key ways:
The structural basis for KMD-3213G’s bioactivity lies in the β-D-glucuronic acid moiety attached to the silodosin molecule. This modification preserves affinity for α1A-adrenoceptors while altering polarity. Analytical studies using LC-MS/MS confirm that the glucuronide retains receptor engagement despite its increased molecular weight (670.2 g/mol vs. silodosin’s 495.5 g/mol) [6]. This challenges the traditional view of glucuronides solely as deactivation products and highlights UGT2B7’s role in generating therapeutically active metabolites.
Table 2: Pharmacokinetic Properties of Silodosin vs. KMD-3213G
Parameter | Silodosin | KMD-3213G | Clinical Significance |
---|---|---|---|
Plasma AUC Ratio | 1x | 3–4x | Higher systemic exposure |
Half-life (hours) | 13.3 ± 8.07 | ~24 | Sustained effect; once-daily dosing |
Protein Binding (%) | 97% | 91% | Moderate tissue distribution differences |
Primary Metabolism | UGT2B7/CYP3A4 | N/A (terminal metabolite) | UGT2B7 inhibition alters exposure |
Renal Excretion (%) | 33.5 (as metabolites) | Major component | Direct delivery to target site |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7